
8-(Ethylamino)-8-phenylhexathiocane-7-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Ethylamino)-8-phenylhexathiocane-7-thione is a complex organic compound with the molecular formula C10H11NS7 It is characterized by a unique structure that includes a hexathiocane ring, which is a six-membered ring containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)-8-phenylhexathiocane-7-thione typically involves the reaction of ethylamine with phenyl-substituted hexathiocane derivatives. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound. Common reagents used in the synthesis include sulfur-containing compounds and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Ethylamino)-8-phenylhexathiocane-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur compounds.
Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted hexathiocane derivatives
Wissenschaftliche Forschungsanwendungen
8-(Ethylamino)-8-phenylhexathiocane-7-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(Ethylamino)-8-phenylhexathiocane-7-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-(Ethylamino)-8-phenylhexathiocane-7-thione include other hexathiocane derivatives and sulfur-containing organic compounds. Examples include:
- 8-Methylamino-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione
- 8-Phenyl-1,2,3,4,5,6-hexathiocane-7-thione
Uniqueness
What sets this compound apart is its specific ethylamino and phenyl substitutions, which confer unique chemical and physical properties
Eigenschaften
CAS-Nummer |
1146-07-2 |
---|---|
Molekularformel |
C10H11NS7 |
Molekulargewicht |
369.625 |
IUPAC-Name |
8-(ethylamino)-8-phenylhexathiocane-7-thione |
InChI |
InChI=1S/C10H11NS7/c1-2-11-10(8-6-4-3-5-7-8)9(12)13-15-17-18-16-14-10/h3-7,11H,2H2,1H3 |
InChI-Schlüssel |
JTDPGQIRQZJGQT-UHFFFAOYSA-N |
SMILES |
CCNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Synonyme |
8-Ethylamino-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.